molecular formula C12H22O2 B1217428 gamma-Dodecalactone CAS No. 2305-05-7

gamma-Dodecalactone

Cat. No. B1217428
CAS RN: 2305-05-7
M. Wt: 198.3 g/mol
InChI Key: WGPCZPLRVAWXPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Gamma-Dodecalactone typically involves the oxidation of fatty acids or the ring-opening polymerization of lactones. A noteworthy approach is the use of gamma-irradiation for the synthesis of organic nanoparticles, including lactones. Gamma-irradiation facilitates controlled synthesis, offering a clean alternative to chemical methods, with advantages such as minimal use of harmful chemicals and simplified production in aqueous systems, which reduces the need for organic solvents (Flores-Rojas, López-Saucedo, & Bucio, 2020).

Scientific Research Applications

Food Industry

Gamma-Dodecalactone is widely used in the food industry due to its intense peach-like aroma . It’s naturally present in many fruits and fermentations .

Method of Application

It’s used as a flavoring agent in fruit-flavored food and beverage applications . The biotechnological production of this compound has gained interest, with one method involving the microbial conversion of oleic acid into gamma-Dodecalactone .

Results or Outcomes

The use of this compound enhances the flavor profile of food products, contributing to a more enjoyable eating experience for consumers .

Fragrance Industry

Gamma-Dodecalactone is also important in the fragrance industry, where it’s used in the formulation of peach, apricot, and strawberry fragrances for various products .

Method of Application

It’s used as a key ingredient in the formulation of fragrances for personal care products, household goods, and beverages .

Results or Outcomes

The inclusion of gamma-Dodecalactone in these products provides a pleasant, fruity aroma, enhancing the overall user experience .

Pharmaceutical Industry

Gamma-Dodecalactone finds application in the pharmaceutical industry as well .

Method of Application

It’s used in the formulation of pharmaceutical drugs, although specific methods of application and experimental procedures may vary depending on the particular pharmaceutical application .

Results or Outcomes

The use of gamma-Dodecalactone in pharmaceutical applications contributes to the overall effectiveness of the pharmaceutical product .

Biotechnology

In biotechnology, gamma-Dodecalactone is produced through the biotransformation of oleic acid .

Method of Application

One method involves the use of the bacterium Micrococcus luteus, which can transform oleic acid into gamma-Dodecalactone . Another method involves the use of the yeast Yarrowia lipolytica .

Results or Outcomes

These biotechnological methods provide a cost-effective and environmentally friendly way to produce gamma-Dodecalactone .

Chemical Synthesis

Gamma-Dodecalactone is also involved in chemical synthesis .

Method of Application

One patented method involves the use of a chirality compound method to produce gamma-Dodecalactone .

Results or Outcomes

The result is the production of gamma-Dodecalactone with a high enantiomeric excess value .

Environmental Science

In environmental science, gamma-Dodecalactone is considered due to its low environmental burden .

Method of Application

One study attempted to separate gamma-Dodecalactone from the biotransformation medium using various methods such as liquid-liquid extraction, hydrodistillation, and adsorption .

Results or Outcomes

The study found that adsorption of gamma-Dodecalactone on Amberlite XAD-4 resin was the most effective method due to material costs, the ease of the process, and low environmental burden .

Cosmetics Industry

Gamma-Dodecalactone is used in the cosmetics industry due to its pleasant, fruity aroma .

Method of Application

It’s used as a fragrance ingredient in various cosmetic products .

Results or Outcomes

The inclusion of gamma-Dodecalactone in these products provides a pleasant, fruity aroma, enhancing the overall user experience .

Bacterial Biotransformation

Gamma-Dodecalactone can be produced through bacterial biotransformation of oleic acid .

Method of Application

One method involves the use of the bacterium Micrococcus luteus, which can transform oleic acid into gamma-Dodecalactone .

Results or Outcomes

This method provides a cost-effective and environmentally friendly way to produce gamma-Dodecalactone .

Beverage Industry

Gamma-Dodecalactone is used in the beverage industry to enhance the flavor of fruit-flavored beverages .

Method of Application

It’s used as a flavoring agent in fruit-flavored beverage applications .

Results or Outcomes

The use of this compound enhances the flavor profile of beverages, contributing to a more enjoyable drinking experience for consumers .

Bacterial Biotransformation

Gamma-Dodecalactone can be produced through bacterial biotransformation of oleic acid .

Method of Application

One method involves the use of the bacterium Micrococcus luteus, which can transform oleic acid into gamma-Dodecalactone . This process involves the hydration of oleic acid to 10-hydroxystearic acid, then oxidation to 10-ketostearic acid, giving 4-ketolauric acid after three cycles of β-oxidation, which is subsequently reduced and cyclized to γ-dodecalactone .

Results or Outcomes

This method provides a cost-effective and environmentally friendly way to produce gamma-Dodecalactone . Higher yields of γ-dodecalactone can be obtained using 10-hydroxystearic acid instead of oleic acid .

Beverage Industry

Gamma-Dodecalactone is used in the beverage industry to enhance the flavor of fruit-flavored beverages .

Method of Application

It’s used as a flavoring agent in fruit-flavored beverage applications .

Results or Outcomes

The use of this compound enhances the flavor profile of beverages, contributing to a more enjoyable drinking experience for consumers .

Personal Care Products

Gamma-Dodecalactone is used in the formulation of personal care products due to its intense peach flavor .

Method of Application

It’s used as a fragrance ingredient in various personal care products .

Results or Outcomes

The inclusion of gamma-Dodecalactone in these products provides a pleasant, fruity aroma, enhancing the overall user experience .

Safety And Hazards

Gamma-Dodecalactone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapor, and wash hands and other exposed body areas before eating .

properties

IUPAC Name

5-octyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPCZPLRVAWXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047190
Record name gamma-Dodecalactone
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a fruity, peach-like, pear-like odour
Record name gamma-Dodecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name gamma-Dodecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.933-0.938
Record name gamma-Dodecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

gamma-Dodecalactone

CAS RN

2305-05-7, 57084-18-1
Record name γ-Dodecalactone
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Record name gamma-Dodecalactone
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Record name gamma-Dodecalactone
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Record name 2(3H)-Furanone, dihydro-5-octyl-
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Record name gamma-Dodecalactone
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Record name Dihydro-5-octylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.247
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Record name .GAMMA.-DODECALACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9N4581LU
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Record name xi-Dihydro-5-octyl-2(3H)-furanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
251
Citations
AM Api, F Belmonte, D Belsito… - Food and …, 2019 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. γ-Dodecalactone was evaluated for genotoxicity, repeated dose toxicity, reproductive …
JU An, YC Joo, DK Oh - Applied and environmental microbiology, 2013 - Am Soc Microbiol
A new biotransformation process for the production of the flavor lactone was developed by using permeabilized Waltomyces lipofer , which was selected as an efficient γ-dodecalactone-…
Number of citations: 55 journals.asm.org
F Boratyński, E Szczepańska, D De Simeis, S Serra… - Molecules, 2020 - mdpi.com
Microbial conversion of oleic acid (1) to form value-added industrial products has gained increasing scientific and economic interest. So far, the production of natural lactones with flavor …
Number of citations: 14 www.mdpi.com
J Frost, P Hellier, N Ladommatos - Energy Conversion and Management, 2023 - Elsevier
The use of bioderived drop-in fuels is an essential step in the reduction in fossil fuel usage. While ethanol and biodiesel are known quantities, the use of novel biomass that does not …
Number of citations: 2 www.sciencedirect.com
RD Wilson - 1992 - mro.massey.ac.nz
Results of this investigation indicate that there are certain fundamental differences in the flavour of New Zealand WMP as opposed to European (Danish) WMP. Sensory analysis has …
Number of citations: 2 mro.massey.ac.nz
JP Nogueira, IH da Silva Souza, JKS Andrade… - Food Bioscience, 2022 - Elsevier
The lactones belong to a class of organic compounds relevant to the flavors and fragrances industry by imparting fruity, creamy, and aromatic notes with application in various products …
Number of citations: 1 www.sciencedirect.com
M Kanauchi - Lactic Acid Bacteria: Methods and Protocols, 2019 - Springer
… Furthermore, the aroma lactone is identified by GC-MS as gamma-dodecalactone. The ratio of conversion is 87%. These results suggest that the lactonization conversion system is …
Number of citations: 1 link.springer.com
H Ikeura, N Tsukamoto, K Fukuhara, XX Li… - VI International …, 2008 - actahort.org
… (sweet), linalool (fruity), unknown (sour), Z-2-nonenal (green), E, Z-2, 6-nonadienal (green), 2-methylbutanoic acid (sour), gamma-decalactone (fruity), and gamma-dodecalactone (fruity)…
Number of citations: 2 www.actahort.org
CNB RC, KA van Leeuwen, DL Capone… - Journal of Agricultural …, 2009 - europepmc.org
The individual enantiomers of gamma-octalactone (1), gamma-nonalactone (2), gamma-decalactone (3) and gamma-dodecalactone (4) have been synthesized. The (R) series of …
Number of citations: 1 europepmc.org
A Watanabe, Y Ueda, M Higuchi… - Journal of Food …, 2008 - Wiley Online Library
… The molecular mass of these compounds ranges from 198 (gamma-dodecalactone) to 254 (delta-hexadecalactone). A stable-flex SPME fiber coated with 50/30 μm DVB/CAR/PDMS …
Number of citations: 58 ift.onlinelibrary.wiley.com

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